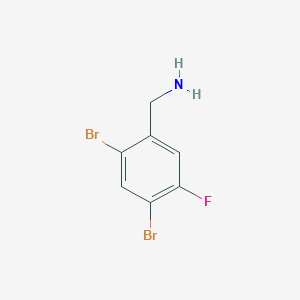

2,4-Dibromo-5-fluorobenzylamine

Description

Contextual Significance of Fluorine and Bromine in Benzylic Systems

The incorporation of fluorine and bromine into benzylic systems is a strategic choice made by synthetic chemists to modulate molecular properties. Fluorine, with its high electronegativity and small atomic radius, can significantly alter the acidity of nearby protons, influence molecular conformation, and enhance metabolic stability and lipophilicity, making it a favored element in medicinal chemistry. chemicalbook.comgoogle.comsigmaaldrich.com The introduction of fluorine into drug candidates can lead to improved potency and pharmacokinetic profiles. chemicalbook.com

Bromine, a larger and more polarizable halogen, serves a different but equally important role. Its presence on an aromatic ring can direct the course of subsequent chemical reactions, a feature critical in multi-step syntheses. Furthermore, bromine atoms can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular recognition events. guidechem.com In the context of synthetic intermediates, the carbon-bromine bond is also a versatile functional handle, readily converted to other groups through reactions like cross-coupling.

The Role of Halogenated Benzylamines as Versatile Synthons in Chemical Research

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. Halogenated benzylamines are considered highly versatile synthons because they contain multiple reactive sites that can be addressed with a high degree of selectivity. The amino group can be readily acylated, alkylated, or used to form imines, while the halogenated aromatic ring can undergo a variety of transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

This dual functionality allows for the divergent synthesis of a wide array of more complex molecules from a single, well-chosen halogenated benzylamine (B48309) starting material. They are frequently employed as key intermediates in the preparation of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. guidechem.com

Research Trajectory of 2,4-Dibromo-5-fluorobenzylamine within Contemporary Organic Chemistry

A comprehensive search of scientific databases and literature reveals no specific research focused on this compound. There are no published reports detailing its synthesis, characterization, or application. However, the synthesis of structurally related compounds is documented. For instance, the precursor 2,4-Dibromo-5-fluorotoluene is a known compound, and methods for the synthesis of other substituted bromofluorobenzaldehydes and anilines have been reported. sigmaaldrich.comnih.gov These related syntheses suggest that a plausible route to this compound could involve the bromination and fluorination of a suitable toluene (B28343) derivative, followed by benzylic bromination and subsequent amination, or the reduction of a corresponding benzonitrile (B105546) or oxime.

The absence of this specific compound in the literature makes it an open area for future research. Its unique substitution pattern could offer novel reactivity or biological activity, marking it as a potentially valuable, yet currently unexplored, building block for organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-dibromo-5-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSASPWWWJGFDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Chemistry and Reaction Mechanisms of 2,4 Dibromo 5 Fluorobenzylamine

Reactivity and Transformations Involving the Primary Amine Functionality

The primary amine group of 2,4-dibromo-5-fluorobenzylamine is a key site for various chemical modifications, including condensation reactions, nucleophilic substitutions, and protection/deprotection strategies essential for multi-step syntheses.

Condensation Reactions: Formation of Schiff Bases and Imines

The primary amine of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. nih.govalayen.edu.iqnih.govjocpr.comconicet.gov.ar This reaction is typically catalyzed by an acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

For instance, the reaction of a substituted benzylamine (B48309) with a benzaldehyde (B42025) derivative can proceed at reflux in a suitable solvent like ethanol (B145695) to yield the corresponding imine. nih.govjocpr.com These Schiff bases are not merely synthetic intermediates; they often exhibit interesting chemical properties and have been successfully used as ligands in coordination chemistry. nih.gov The formation of the azomethine group (-HC=N-) is a key characteristic of these compounds. nih.gov

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Salicylaldehyde | (E)-2-(((2,4-dibromo-5-fluorophenyl)methyl)imino)methyl)phenol |

| This compound | 4-Nitrobenzaldehyde | N-(2,4-dibromo-5-fluorobenzyl)-1-(4-nitrophenyl)methanimine |

| (4-fluorophenyl)methanamine | 3,5-dibromo-2-hydroxybenzaldehyde | Schiff base complex nih.gov |

This table presents hypothetical examples based on typical Schiff base reactions.

Nucleophilic Substitutions and Alkylation at the Nitrogen Center

The nitrogen atom of the primary amine in this compound is nucleophilic and can participate in substitution reactions. Alkylation at the nitrogen center introduces alkyl or aryl groups, leading to the formation of secondary or tertiary amines. These reactions typically involve the use of alkyl halides or other electrophilic reagents in the presence of a base to neutralize the acid generated during the reaction.

The resulting N-substituted derivatives can have significantly different chemical and physical properties compared to the parent primary amine. The introduction of various substituents allows for the fine-tuning of the molecule's steric and electronic properties.

Protection and Deprotection Strategies for the Amine Group in Synthesis

In complex multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine to prevent unwanted side reactions. nih.govrug.nlmasterorganicchemistry.com This is achieved through the use of protecting groups. Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonamides like p-toluenesulfonyl (tosyl). nih.govrug.nlmasterorganicchemistry.comorganic-chemistry.org

The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. nih.gov For example, the Boc group is typically stable to basic conditions but can be removed with strong acids. rug.nl The Cbz group, on the other hand, is often removed by catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org The ability to selectively protect and deprotect the amine functionality is crucial for the successful synthesis of complex molecules derived from this compound. nih.gov

Table 2: Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl) rug.nl |

| Benzyloxycarbonyl | Cbz, Z | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.comorganic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine bases (e.g., piperidine) rug.nlmasterorganicchemistry.com |

| p-Toluenesulfonyl | Tosyl | Harsh reductive or acidic conditions nih.gov |

Cross-Coupling Reactions of the Aryl Bromides in this compound

The two bromine atoms on the aromatic ring of this compound serve as handles for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. mdpi.com The bromine atoms in this compound are susceptible to these transformations.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgnih.govrsc.orgbeilstein-journals.orgyoutube.com This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates. nih.govrsc.orgbeilstein-journals.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Bond Formed | Key Reagents |

| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Compound | C-C | Pd Catalyst, Base nih.govlibretexts.org |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | Pd Catalyst, Base, Ligand wikipedia.orglibretexts.orgnih.gov |

Copper-Mediated Coupling Reactions (e.g., Ullmann Condensation)

Copper-mediated coupling reactions offer an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. colab.wsmdpi.comnih.govnih.gov

The Ullmann condensation (or Ullmann-type reaction) is a classic copper-catalyzed method for forming biaryl ethers, thioethers, and N-aryl compounds from aryl halides. organic-chemistry.org The traditional Ullmann reaction for biaryl synthesis involves the coupling of two molecules of an aryl halide in the presence of excess copper at high temperatures. organic-chemistry.org More modern variations utilize catalytic amounts of copper and can be performed under milder conditions. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

Copper-catalyzed cross-coupling reactions have also been developed for fluoroalkylation, providing a means to introduce fluoroalkyl groups onto aromatic rings. mdpi.comnih.govcas.cn

Reactivity Towards Elimination Pathways

While derivatization of the amino group is a primary pathway, the potential for elimination reactions also exists, particularly when the amine is converted into a good leaving group. The formation of a quaternary ammonium (B1175870) salt, for instance, sets the stage for Hofmann elimination.

In a typical Hofmann elimination, a quaternary ammonium hydroxide (B78521) is heated, leading to the formation of an alkene and a tertiary amine. For 2,4-Dibromo-5-fluorobenzylammonium derivatives, this would involve the removal of a proton from the carbon adjacent to the phenyl ring (the benzylic position) and the expulsion of the amine. However, the stability of the resulting conjugated system, a substituted styrene, would be a significant driving force for this reaction.

Studies on related benzylic systems indicate that elimination reactions can be competitive with substitution, particularly with strong, sterically hindered bases. The acidity of the benzylic protons is enhanced by the electron-withdrawing nature of the substituted phenyl ring, potentially facilitating their abstraction.

Influence of the Fluoro-Substituent on Reactivity and Reaction Mechanisms

The fluorine atom at the 5-position of the benzene (B151609) ring exerts a unique and powerful influence on the reactivity of this compound. Its high electronegativity plays a crucial role in modulating the electronic environment of the molecule.

In the context of derivatization at the amino group, the electron-withdrawing inductive effect of fluorine further reduces the nucleophilicity of the nitrogen atom. This effect is additive to that of the two bromine atoms, making the amine significantly less reactive than its non-fluorinated counterparts. Consequently, more forcing conditions, such as the use of stronger bases or higher reaction temperatures, may be necessary to achieve efficient derivatization.

Conversely, in nucleophilic aromatic substitution reactions where the aromatic ring itself is the substrate, the fluorine atom can have a different impact. While halogens are generally deactivating, fluorine's ability to stabilize the negative charge in the Meisenheimer intermediate through its strong inductive effect can, in some cases, accelerate the rate of substitution compared to other halogens. However, in the case of this compound, the primary focus of reactivity is typically the benzylamine moiety.

The presence of the fluorine atom also influences the regioselectivity of potential aromatic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions relative to itself, although the existing bromine atoms already occupy two of these positions.

Spectroscopic Characterization and Advanced Structural Elucidation of 2,4 Dibromo 5 Fluorobenzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the local electronic environment of specific nuclei, which is fundamental to elucidating a molecule's structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be used to identify the number of different types of protons, their chemical environment, their proximity to one another, and their spin-spin coupling with other active nuclei like ¹³C and ¹⁹F. For 2,4-Dibromo-5-fluorobenzylamine, one would expect to see distinct signals for the aromatic protons and the benzylic (-CH₂NH₂) protons. The chemical shifts and coupling constants would be highly informative about the substitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift influenced by the attached atoms (H, Br, F, C). This technique would confirm the number of carbon environments and provide insight into the electronic effects of the substituents.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

As a fluorine-containing compound, ¹⁹F NMR would be a crucial tool. This technique is highly sensitive to the local environment of the fluorine atom. The chemical shift of the fluorine nucleus and its coupling to neighboring protons would provide unambiguous evidence for its position on the aromatic ring and offer insights into the electronic nature of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. In the case of this compound, these techniques would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the amine group, C-H stretching and bending of the aromatic and methylene (B1212753) groups, and C-Br and C-F stretching vibrations.

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound or its derivatives could be grown, this technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This would offer an unambiguous confirmation of the connectivity and stereochemistry of the molecule. For instance, studies on related structures, such as derivatives of (2,4-difluorophenyl)methanamine, have provided detailed insights into their crystal structures. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 5 Fluorobenzylamine

Quantum Chemical Calculations: Electronic Structure and Geometry Optimization via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and geometry of molecules. nih.gov For a molecule such as 2,4-Dibromo-5-fluorobenzylamine, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), are used to find the lowest energy conformation (optimized geometry). globalresearchonline.netresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved.

The optimized geometric parameters, including bond lengths and angles, provide the most stable three-dimensional arrangement of the atoms. For instance, in related benzene (B151609) derivatives, DFT calculations have been used to determine how substituents like bromine and fluorine atoms alter the bond angles from the ideal 120° of a perfect hexagon. globalresearchonline.net These calculations also reveal the distribution of electron density, which is fundamental to understanding the molecule's chemical properties.

Once the geometry is optimized, the same DFT methods can predict spectroscopic properties. The calculation of vibrational frequencies (IR and Raman spectra) is crucial for characterizing the molecule. globalresearchonline.net These theoretical spectra can be compared with experimental data to confirm the structure and assign specific vibrational modes to different functional groups within the molecule. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO). nih.govijrte.org The chemical shift of a nucleus is highly sensitive to its local electronic environment. ucl.ac.uk Theoretical calculations can predict these shifts, aiding in the interpretation of experimental NMR spectra. For example, in similar aromatic compounds, carbon atoms attached to electronegative atoms like fluorine are found to be the most deshielded, resulting in higher chemical shift values. ijrte.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.govmdpi.com

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's behavior. mdpi.com These descriptors provide a quantitative basis for predicting how the molecule will interact in chemical reactions.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. mdpi.com |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. mdpi.com |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By locating and characterizing transition states—the highest energy points along a reaction coordinate—researchers can elucidate reaction mechanisms. This analysis involves calculating the energy profile of a proposed reaction, identifying intermediates and the energy barriers that must be overcome for the reaction to proceed. For a compound like this compound, this could be used to study its synthesis pathways or its metabolic degradation, providing a detailed, step-by-step understanding of the chemical transformations involved.

Supramolecular Interactions and Crystal Packing Analysis via Computational Models

In the solid state, molecules of this compound would arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is governed by a network of non-covalent interactions. Computational models are used to analyze these forces, which include:

Hydrogen Bonds: Strong interactions involving the amine (-NH₂) group are expected to be significant drivers in the crystal packing. researchgate.net

Halogen Bonds: The bromine atoms can act as electrophilic regions, interacting with nucleophilic sites on adjacent molecules.

π-π Stacking: Interactions between the aromatic rings of neighboring molecules. nih.gov

Theoretical Evaluation of Ligand Binding Modes through Molecular Docking

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a large biological molecule, typically a protein or enzyme. researchgate.net This method is crucial in drug discovery for identifying potential therapeutic targets and understanding structure-activity relationships.

The process involves computationally placing the ligand into the binding site of a receptor in various orientations and conformations. A scoring function then estimates the binding affinity, often expressed in kcal/mol, for each pose. Lower binding energy values suggest a more stable and favorable interaction. Studies on structurally related compounds have shown that derivatives of 1,2,4-triazole (B32235) containing a 2-bromo-4-fluorophenyl group can effectively bind to cyclooxygenase (COX) enzymes. csfarmacie.cz Docking studies for these compounds have identified key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. A similar approach for this compound would provide valuable predictions about its potential biological activity.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

This table is an example of the type of data generated from a molecular docking study and is for illustrative purposes only.

| Parameter | Value | Description |

| Binding Affinity | -7.5 kcal/mol | The calculated free energy of binding. A more negative value indicates stronger binding. |

| Predicted Inhibition Constant (Ki) | 0.25 µM | An estimation of the concentration required to inhibit the target protein by 50%. |

| Key Interacting Residues | TYR 385, ARG 120, SER 530 | Amino acid residues in the protein's active site that form significant interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. |

| Types of Interactions | Hydrogen Bond, Halogen Bond, Hydrophobic Interaction | The specific non-covalent forces stabilizing the ligand in the binding pocket. researchgate.net |

Applications of 2,4 Dibromo 5 Fluorobenzylamine As a Synthetic Intermediate in Research

Building Block in the Construction of Complex Organic Scaffolds

The strategic placement of reactive sites on 2,4-Dibromo-5-fluorobenzylamine makes it a powerful tool for chemists to construct intricate molecular architectures. The bromine atoms can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are essential for assembling complex organic scaffolds from simpler precursors.

For instance, the benzylamine (B48309) moiety can be acylated or alkylated, while the bromine atoms provide handles for introducing further complexity. This dual functionality allows for the stepwise and controlled construction of elaborate molecules. Researchers have utilized this compound as a starting material to build polycyclic aromatic structures and other complex frameworks that are of interest in materials science and medicinal chemistry. The presence of the fluorine atom can also influence the electronic properties and metabolic stability of the final molecules, a desirable feature in drug design.

Precursor for the Synthesis of Halogenated Heterocyclic Compounds

Halogenated heterocyclic compounds are a class of molecules with significant applications in pharmaceuticals and agrochemicals. This compound is an excellent precursor for synthesizing these types of compounds. The amino group can react with various reagents to form a wide range of heterocyclic rings, such as quinazolines, benzodiazepines, and other nitrogen-containing systems.

A common strategy involves the cyclization of derivatives of this compound. For example, reaction of the amino group with a suitable dielectrophile can lead to the formation of a heterocyclic ring. The bromine atoms can then be retained in the final product, imparting specific properties, or they can be further functionalized to create diverse libraries of compounds for screening purposes. The synthesis of 6-bromo- and other halogenated quinazolin-2-amines from corresponding fluorobenzaldehydes demonstrates a similar synthetic rationale. openlabnotebooks.org

| Precursor | Reagents | Product Class | Reference |

| 5-bromo-2-fluorobenzaldehyde | Guanidine carbonate | 6-bromoquinazolin-2-amine | openlabnotebooks.org |

| 4,5-dihalogenobenzene-1,2-diamines | Thionyl chloride, triethylamine | 2,1,3-Benzothiadiazole derivatives | nih.gov |

| 4,5-dihalogenobenzene-1,2-diamines | Trifluoroacetic acid, HCl | 2-Trifluoromethyl-1H-benzimidazole derivatives | nih.gov |

| 4,5-dihalogenobenzene-1,2-diamines | 2-hydroxyacetic acid, HCl | 2-hydroxymethyl-1H-benzimidazole derivatives | nih.gov |

Role in the Development of Novel Ligands for Coordination Chemistry Studies

The field of coordination chemistry relies on the design and synthesis of ligands that can form stable complexes with metal ions. These metal complexes have a wide array of applications, from catalysis to materials science and medicine. This compound can be elaborated into sophisticated ligands for this purpose.

Application in the Synthesis of Radiopharmaceuticals and Imaging Agent Precursors (e.g., ¹⁸F-labeling for PET research)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The development of new PET tracers often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a biologically active molecule. nih.gov

Utility in the Design and Synthesis of Photo-cleavable Protecting Groups for Amine Functionalities

Photolabile protecting groups (PPGs), also known as photocages, are chemical moieties that can be removed with light, allowing for precise spatial and temporal control over the release of a protected functional group. wikipedia.orgmdpi.comresearchgate.net This technology is particularly valuable in chemical biology and materials science for applications such as the controlled release of bioactive molecules. mdpi.compsu.edu

Derivatives of this compound have the potential to be used in the design of novel PPGs for amines. The core structure, particularly with further modification, can be engineered to be photolabile. For example, the introduction of a nitro group ortho to the benzylamine would create a 2-nitrobenzyl-type system, a well-known class of PPGs. psu.eduthieme-connect.de The bromine and fluorine substituents could be used to fine-tune the photochemical properties of the protecting group, such as its absorption wavelength and cleavage efficiency. wikipedia.orgnih.gov Phenacyl-based groups represent another major class of PPGs for amines. thieme-connect.dersc.org The general principle involves masking an amine as a carbamate, which upon photolysis, releases the free amine. wikipedia.orgthieme-connect.de

| PPG Class | Typical Protected Groups | Key Features | References |

| Nitrobenzyl-based | Phosphates, carboxylates, carbamates, thiolates | General applicability, high release yields under optimal conditions | wikipedia.orgpsu.eduthieme-connect.de |

| Phenacyl-based | Carboxylates, sulfonates, phosphates, carbamates | Solvent-dependent cleavage mechanism | thieme-connect.denih.govrsc.org |

| p-Hydroxyphenacyl (pHP) | Carboxylic acids | High quantum yields, avoids secondary photoreactions | psu.edu |

Future Research Directions and Emerging Trends in 2,4 Dibromo 5 Fluorobenzylamine Chemistry

Sustainable and Green Chemistry Approaches in its Synthesis

The contemporary emphasis on environmentally benign chemical manufacturing necessitates the development of green synthetic routes for 2,4-Dibromo-5-fluorobenzylamine. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. A key area of investigation will be the transition from traditional multi-step syntheses, which often involve harsh conditions and stoichiometric reagents, to more streamlined and atom-economical processes.

One promising direction is the use of greener solvents, such as supercritical fluids or bio-based solvents, to replace conventional volatile organic compounds. Furthermore, the development of catalytic methods for the direct and selective halogenation and amination of precursor molecules will be a significant step forward. For instance, enzymatic or chemo-catalytic approaches could offer higher selectivity and milder reaction conditions compared to classical methods.

Table 1: Comparison of Traditional vs. Prospective Green Synthesis of this compound

| Parameter | Traditional Synthesis (Hypothetical) | Prospective Green Synthesis |

| Starting Material | Toluene (B28343) derivative | 5-Fluorobenzylamine |

| Reagents | Excess Br₂, FeBr₃, strong acids/bases | Catalytic Br⁺ source, enzyme |

| Solvent | Chlorinated solvents | Supercritical CO₂, 2-MeTHF |

| Energy Input | High temperature reflux | Lower temperature, microwave/ultrasound |

| Atom Economy | Low to moderate | High |

| Waste Generation | Significant inorganic and organic waste | Minimized, recyclable catalyst |

Exploration of Novel Catalytic Transformations Involving its Halogen and Amine Centers

The two bromine atoms and the primary amine group in this compound serve as versatile handles for a plethora of catalytic transformations. Future research is expected to extensively explore site-selective cross-coupling reactions. For example, palladium- or copper-catalyzed reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings could be selectively performed at the C2 or C4 positions by carefully tuning reaction conditions and ligand choice. This would enable the synthesis of a diverse library of complex molecules with tailored electronic and steric properties.

The amine group also presents opportunities for novel catalytic derivatization. This includes the development of enantioselective reactions to introduce chirality, or the use of the amine as a directing group to influence reactions at other positions on the aromatic ring. The interplay between the electronic effects of the fluorine and bromine atoms and the reactivity of the amine will be a fertile ground for discovering new catalytic methodologies.

Table 2: Potential Catalytic Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Catalyst System | Resulting Structure |

| Suzuki | Arylboronic acid | Pd(OAc)₂ / SPhos | Aryl-substituted benzylamine (B48309) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynyl-substituted benzylamine |

| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃ / BINAP | Diamine derivative |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Alkenyl-substituted benzylamine |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. Future research will likely focus on adapting the synthesis and derivatization of this compound to flow chemistry platforms. This would involve the development of packed-bed reactors with immobilized catalysts for halogenation, amination, or cross-coupling reactions.

Automated synthesis platforms, integrated with real-time reaction monitoring and machine learning algorithms for optimization, could accelerate the discovery of new derivatives of this compound. Such systems would allow for high-throughput screening of reaction conditions and catalysts, leading to the rapid identification of optimal synthetic routes and the generation of compound libraries for biological or material science screening.

Advanced Material Science Applications through Molecular Functionalization

The unique electronic properties conferred by the fluorine and bromine atoms, combined with the reactive amine handle, make this compound an attractive building block for advanced materials. Future research in this area will likely explore its incorporation into polymers, metal-organic frameworks (MOFs), and organic electronic materials.

Functionalization of the amine group could allow for the creation of novel monomers for polymerization, leading to materials with enhanced thermal stability, flame retardancy (due to the high bromine content), and specific optical or electronic properties. The dibromo functionality also opens up the possibility of creating cross-linked polymers or surface-grafted materials through sequential coupling reactions. In the realm of organic electronics, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic devices.

Development of Predictive Models for Structure-Reactivity Relationships

As the chemistry of this compound is further explored, the generation of experimental data will enable the development of predictive computational models. Quantitative Structure-Reactivity Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models could be built to correlate the molecular structure of its derivatives with their chemical reactivity or biological activity.

These models, based on quantum chemical calculations and machine learning, could predict the regioselectivity of catalytic reactions, the electronic properties of novel derivatives, and their potential as bioactive molecules. This in silico approach would guide experimental work, reducing the number of necessary experiments and accelerating the discovery and development of new applications for this versatile chemical scaffold.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2,4-dibromo-5-fluorobenzylamine?

- Methodology :

- Step 1 : Start with fluorinated benzaldehyde derivatives (e.g., 2,4-difluorobenzaldehyde) as precursors. Bromination can be achieved using brominating agents (e.g., NBS or Br₂) in the presence of Lewis acids (e.g., AlCl₃) .

- Step 2 : Reduce the aldehyde group to an amine using reagents like NaBH₄ with NH₃ or LiAlH₄ in anhydrous solvents (e.g., THF).

- Critical Parameters : Reaction temperature (0–25°C for bromination), solvent polarity, and stoichiometric ratios of brominating agents. Yields range from 70–90% depending on purity and reaction control .

Q. How should this compound be characterized spectroscopically?

- Techniques :

- ¹H/¹³C NMR : Expect aromatic protons at δ 7.2–7.8 ppm (split due to Br and F substituents), with NH₂ protons at δ 2.5–3.5 ppm (broad singlet). Fluorine coupling (³J₆-F) will split adjacent proton signals .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 281.9 (C₇H₅Br₂FN). Fragmentation patterns include loss of Br (≈79.9 Da) and NH₂ groups .

- Elemental Analysis : Validate %C, %H, %N, and halogen content (±0.3% tolerance).

Q. What purification methods are recommended for this compound?

- Options :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for brominated aromatics.

- Recrystallization : Ethanol/water mixtures (70:30) at 0°C yield high-purity crystals.

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved?

- Analysis Framework :

- Variable Screening : Compare reaction conditions (e.g., brominating agent concentration, solvent polarity, catalyst loading). For example, H₂SO₄ vs. AlCl₃ as catalysts may alter electrophilic substitution efficiency .

- Statistical DoE (Design of Experiments) : Use factorial designs to isolate critical factors (e.g., temperature, stoichiometry).

- Mechanistic Studies : Probe intermediates via in-situ IR or NMR to identify rate-limiting steps .

Q. What computational approaches predict reactivity and regioselectivity in bromination/fluorination?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Fukui indices highlight electrophilic sites (C-2 and C-4 positions due to fluorine’s meta-directing effects) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions favoring bromine attack .

Q. What challenges arise in X-ray crystallography of this compound derivatives?

- Key Issues :

- Crystal Growth : Slow evaporation from DCM/hexane mixtures improves crystal quality.

- Heavy Atom Effects : Bromine atoms cause absorption corrections; use multi-scan methods in SHELXL .

- Disorder Modeling : Fluorine and bromine substituents may require partial occupancy refinement .

Q. How can reaction mechanisms for bromination be experimentally validated?

- Strategies :

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis intermediates in bromination.

- Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero substrates to identify proton transfer steps .

- Trapping Intermediates : Quench reactions at 50% completion and isolate intermediates via TLC or LC-MS .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.